molecular formula C25H31N3O5 B2672700 1-[2,5-dimethyl-1-(4-morpholinophenyl)-1H-pyrrol-3-yl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,2-ethanedione CAS No. 866144-08-3

1-[2,5-dimethyl-1-(4-morpholinophenyl)-1H-pyrrol-3-yl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,2-ethanedione

Numéro de catalogue: B2672700
Numéro CAS: 866144-08-3
Poids moléculaire: 453.539
Clé InChI: SIPGGZDOZPIXEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 1-[2,5-dimethyl-1-(4-morpholinophenyl)-1H-pyrrol-3-yl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,2-ethanedione is a structurally complex molecule featuring a pyrrole core substituted with a 4-morpholinophenyl group and methyl groups, coupled with a 1,2-ethanedione (oxalyl) moiety linked to a 1,4-dioxa-8-azaspiro[4.5]decane system. Its synthesis likely involves multi-step organic reactions, including palladium-catalyzed cross-coupling for aryl-pyrrole formation and spirocyclic ring construction via cyclization strategies (analogous to methods in and ).

Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP-3 for refining atomic coordinates and visualizing molecular conformations.

Propriétés

IUPAC Name

1-[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-18-17-22(23(29)24(30)27-9-7-25(8-10-27)32-15-16-33-25)19(2)28(18)21-5-3-20(4-6-21)26-11-13-31-14-12-26/h3-6,17H,7-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPGGZDOZPIXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C(=O)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-[2,5-dimethyl-1-(4-morpholinophenyl)-1H-pyrrol-3-yl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,2-ethanedione (hereafter referred to as Compound A) is a synthetic organic molecule notable for its potential biological activities. Its structural complexity, featuring a pyrrole ring and a morpholine moiety, suggests potential interactions with various biological targets.

Compound A has the following chemical properties:

  • Molecular Formula : C25H31N3O5
  • Molecular Weight : 453.53 g/mol
  • CAS Number : 61527461

Research indicates that Compound A may interact with sigma receptors, particularly the σ1 subtype, which are implicated in various neurobiological processes and diseases. The σ1 receptor has been associated with neuroprotective effects and modulation of neurotransmitter systems, making it a target for drug development in conditions like depression and neurodegeneration .

1. Sigma Receptor Binding

Studies have shown that derivatives of compounds similar to Compound A exhibit significant affinity for σ1 receptors. For instance, a related compound demonstrated a Ki value of 5.4 nM for σ1 receptors, indicating strong binding potential . This suggests that Compound A could similarly have high affinity for these receptors.

2. Anticancer Potential

The compound's structural features may also confer anticancer properties. In vitro studies using tumor xenograft models have shown that compounds targeting σ1 receptors can inhibit tumor growth and induce apoptosis in cancer cells . The potential for Compound A to affect tumor biology warrants further investigation.

Case Studies and Research Findings

StudyFindings
Study on σ1 Receptor Affinity Demonstrated high affinity (Ki = 5.4 nM) for σ1 receptors in related compounds .
Tumor Imaging Study Utilized radiolabeled derivatives for PET imaging in mouse models, indicating specific binding to σ1 receptors in tumors .
Neuroprotective Effects Compounds interacting with σ1 receptors have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .

Potential Applications

Given its biological activity, Compound A could have applications in:

  • Neuropharmacology : As a potential treatment for neurodegenerative diseases due to its interaction with σ1 receptors.
  • Oncology : As an anticancer agent targeting tumor cells through σ1 receptor pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Shares a fused heterocyclic core and electron-withdrawing substituents (e.g., nitro, cyano).

Morpholine-containing pyrrole derivatives : Common in kinase inhibitors (e.g., GSK-3β inhibitors), where morpholine enhances solubility and target engagement.

Key Comparative Parameters

Parameter Target Compound Diethyl Derivative () Morpholine-Pyrrole Analogues
Molecular Weight ~550 g/mol (estimated) 564.5 g/mol 400–600 g/mol
Bioactivity Hypothesized kinase modulation Undisclosed (structural focus) Kinase inhibition, anti-inflammatory
Synthetic Complexity High (spirocycle + multi-substituted pyrrole) Moderate (imidazopyridine core) Variable (depends on substitution pattern)
Structural Tools SHELX refinement, ORTEP-3 visualization NMR, IR, HRMS (no crystallographic data) X-ray crystallography (SHELX/ WinGX)

Crystallographic Insights

  • The target compound’s spirocyclic system likely exhibits puckering conformations similar to those defined by Cremer and Pople’s ring puckering coordinates (). Computational modeling using SHELXL would resolve torsional angles and non-planar distortions in the dioxa-azaspirodecane ring.
  • Compared to the diethyl derivative (), which lacks crystallographic data, the target compound’s structural validation would rely on WinGX -assisted refinement and ORTEP-3-generated thermal ellipsoid plots.

Bioactivity Hypotheses

  • The 1,4-dioxa-8-azaspiro[4.5]decane moiety may mimic natural macrocycles, enabling protease or receptor binding. This contrasts with the diethyl derivative’s imidazopyridine core, which is more rigid and planar.
  • Morpholine’s oxygen and nitrogen atoms could facilitate hydrogen bonding with biological targets, a feature absent in nitro/cyano analogues ().

Research Findings and Methodological Considerations

  • Structural Analysis : Crystallographic studies using SHELX () would resolve the spirocyclic ring’s puckering amplitude (e.g., q² = 0.15 Ų, φ = 30°), critical for comparing conformational flexibility with analogues.
  • Synthesis Optimization : Parallels exist with ’s use of IR and HRMS for intermediate characterization, though the target compound’s complexity necessitates advanced techniques like 2D NMR for stereochemical assignment.
  • Biological Screening : While focuses on 3D cell culture for drug testing, the target compound’s evaluation would require kinase inhibition assays (e.g., ATP-binding competition).

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity, particularly for the spirocyclic and ethanedione moieties?

Methodological Answer :

  • Catalytic Reductive Cyclization : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can enhance spirocyclic ring formation efficiency. Optimize catalyst loading (e.g., 5–10 mol% Pd) and reaction temperature (80–100°C) to minimize side products .
  • Stepwise Functionalization : Introduce the morpholinophenyl group early via Buchwald-Hartwig coupling to avoid steric hindrance during spirocyclization. Purify intermediates via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to ensure high purity before proceeding .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during ethanedione formation, followed by recrystallization in ethanol/water mixtures to isolate the final product .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure, particularly stereochemistry of the spiro ring?

Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration of the spiro[4.5]decane system by growing single crystals (e.g., via slow evaporation in dichloromethane/hexane) and analyzing with Cu-Kα radiation .
  • 2D NMR : Use 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign proton-proton coupling and confirm spiro junction geometry. Key signals: spirocyclic protons (δ 3.5–4.5 ppm, multiplet) and ethanedione carbonyls (δ 190–200 ppm in 13C^{13}C) .
  • IR Spectroscopy : Confirm ethanedione carbonyl stretches (1680–1720 cm1^{-1}) and spirocyclic ether C-O-C vibrations (1040–1120 cm1^{-1}) .

Q. What initial biological assays are recommended to evaluate this compound’s kinase inhibitory potential?

Methodological Answer :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Prepare test solutions in DMSO (<1% final concentration) and use ATP concentrations near KmK_m (e.g., 10 µM) to detect competitive inhibition .
  • Cell Viability Assays : Test in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays. Include controls for solvent effects and normalize to untreated cells. IC50_{50} values <10 µM warrant further study .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the ethanedione group in nucleophilic additions?

Methodological Answer :

  • DFT Calculations : Model the ethanedione’s LUMO distribution (Gaussian 16, B3LYP/6-31G*) to identify electrophilic hotspots. Compare with experimental nucleophilic attack sites (e.g., amines, hydrides) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., in acetonitrile vs. THF) using Amber20. Correlate activation energies with experimental yields for reaction condition optimization .

Q. How to resolve discrepancies in HPLC purity data (e.g., 95% vs. 85%) for this compound?

Methodological Answer :

  • Orthogonal Methods :
    • LC-MS : Detect low-abundance impurities (e.g., dealkylated byproducts) using ESI+ mode and compare with synthetic intermediates .
    • 1H^1H-NMR Dilution Studies**: Identify aggregates or solvates by analyzing peak splitting at 0.1 mM vs. 10 mM concentrations .
    • HPLC Method Optimization : Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) and column temperature (30–40°C) to improve peak resolution .

Q. What strategies address contradictions between in vitro kinase inhibition and in vivo tumor suppression data?

Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP (HPLC-based) to assess bioavailability. Poor solubility (logP >5) may require formulation with cyclodextrins .
  • Metabolite Identification : Use HR-MS/MS to detect hepatic metabolites (e.g., morpholine ring oxidation) that reduce efficacy in vivo .
  • Tumor Microenvironment Models : Test in 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions. Compare IC50_{50} shifts (>2-fold) to validate target engagement .

Q. How to design structure-activity relationship (SAR) studies focusing on the morpholinophenyl substituent?

Methodological Answer :

  • Analog Synthesis : Replace morpholine with piperazine or thiomorpholine, keeping the 4-substituted phenyl group constant. Assess steric/electronic effects via Hammett σ values and molecular docking .
  • Biological Testing : Rank analogs by kinase inhibition (ΔIC50_{50}) and logD (chromatographic determination). Correlate increased lipophilicity with improved membrane permeability .

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